Evidence 1: Privileged Scaffold with Validated Nanomolar BRD4 Affinity
The core 3,5-dimethylisoxazole scaffold of the target compound has been identified as a novel acetyl-lysine (KAc) bioisostere, enabling it to potently displace acetylated histone-mimicking peptides from bromodomains [1]. In direct binding assays, the optimized derivative 4d, containing this exact core, demonstrated an IC50 of <5 µM for the first bromodomains of both BRD2 and BRD4 (BRD2(1) and BRD4(1)) [2]. This is a direct, quantitative advantage over simple aromatic isothiocyanates like benzyl isothiocyanate (BITC), which do not possess this specific recognition element.
| Evidence Dimension | Binding affinity to BRD4(1) bromodomain |
|---|---|
| Target Compound Data | IC50 < 5 µM (for derivative 4d containing the 3,5-dimethylisoxazole core) |
| Comparator Or Baseline | Benzyl isothiocyanate (BITC) or other non-isoxazole ITCs |
| Quantified Difference | Not directly comparable; the isoxazole core confers a specific, targetable binding mode absent in BITC. |
| Conditions | AlphaScreen peptide displacement assay with BRD4(1) bromodomain [2] |
Why This Matters
This validated scaffold enables rational design of covalent inhibitors targeting therapeutically relevant bromodomains, a key advantage in medicinal chemistry procurement.
- [1] Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. View Source
- [2] Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. View Source
